acetic acid;(2R,4S)-4-methyloxan-2-ol
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Overview
Description
Acetic acid;(2R,4S)-4-methyloxan-2-ol is a chemical compound that combines the properties of acetic acid and a substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R,4S)-4-methyloxan-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the oxane ring. One common method is the esterification of acetic acid with an alcohol derivative of the oxane ring under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis . These systems allow for precise control of reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R,4S)-4-methyloxan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxane ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;(2R,4S)-4-methyloxan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which acetic acid;(2R,4S)-4-methyloxan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxane ring structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-[[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]amino]-2-oxo-, ethyl ester
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Acetic acid;(2R,4S)-4-methyloxan-2-ol is unique due to its specific stereochemistry and the presence of both acetic acid and oxane ring functionalities.
Properties
CAS No. |
937-46-2 |
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Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;(2R,4S)-4-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6+;/m0./s1 |
InChI Key |
DQKSGBKFKVXJCO-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@H](C1)O.CC(=O)O |
Canonical SMILES |
CC1CCOC(C1)O.CC(=O)O |
Origin of Product |
United States |
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